![molecular formula C10H9IN2O2 B12637649 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester CAS No. 934568-24-8](/img/structure/B12637649.png)

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester

Descripción general

Descripción

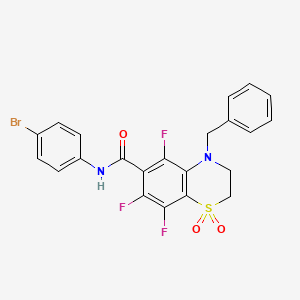

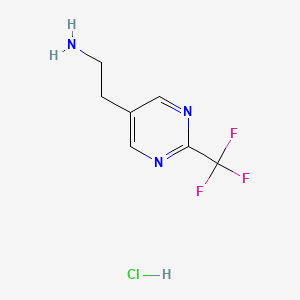

El ácido 1H-pirrolo[2,3-b]piridina-5-carboxílico, 3-yodo-1-metil-, éster metílico es un compuesto químico que pertenece a la clase de derivados de pirrolopiridina. Estos compuestos son conocidos por sus diversas actividades biológicas y posibles aplicaciones terapéuticas. La estructura de este compuesto incluye un núcleo de pirrolo[2,3-b]piridina, que es un sistema bicíclico fusionado, y grupos funcionales como un éster de ácido carboxílico y un átomo de yodo.

Métodos De Preparación

La síntesis del ácido 1H-pirrolo[2,3-b]piridina-5-carboxílico, 3-yodo-1-metil-, éster metílico se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de precursores apropiados bajo condiciones de reacción específicas. Por ejemplo, la síntesis de Madelung y la síntesis de indol de Fischer se emplean a menudo para preparar derivados de pirrolo[2,3-b]piridina . Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para lograr mayores rendimientos y pureza.

Análisis De Reacciones Químicas

El ácido 1H-pirrolo[2,3-b]piridina-5-carboxílico, 3-yodo-1-metil-, éster metílico sufre varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de yodo en el compuesto se puede reemplazar por otros sustituyentes mediante reacciones de sustitución nucleofílica.

Oxidación y reducción: El compuesto puede sufrir oxidación para formar varios productos oxidados o reducción para producir derivados reducidos.

Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar moléculas más complejas.

Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, bases y agentes oxidantes o reductores. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

El ácido 1H-pirrolo[2,3-b]piridina-5-carboxílico, 3-yodo-1-metil-, éster metílico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.

Industria: La estructura única del compuesto lo hace valioso en el desarrollo de nuevos materiales y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del ácido 1H-pirrolo[2,3-b]piridina-5-carboxílico, 3-yodo-1-metil-, éster metílico implica su interacción con objetivos moleculares como los FGFR. Al unirse a estos receptores, el compuesto inhibe su actividad, lo que lleva a la supresión de las vías de señalización aguas abajo involucradas en la proliferación celular, la migración y la supervivencia. Esta inhibición puede inducir apoptosis en las células cancerosas y reducir el crecimiento tumoral .

Comparación Con Compuestos Similares

El ácido 1H-pirrolo[2,3-b]piridina-5-carboxílico, 3-yodo-1-metil-, éster metílico se puede comparar con otros derivados de pirrolo[2,3-b]piridina. Los compuestos similares incluyen:

Éster metílico del ácido 1H-pirrolo[2,3-b]piridina-5-carboxílico: Carece de los grupos yodo y metilo, lo que puede afectar su actividad biológica y reactividad química.

Ácido 1H-pirrolo[2,3-b]piridina-3-carboxílico:

La singularidad del ácido 1H-pirrolo[2,3-b]piridina-5-carboxílico, 3-yodo-1-metil-, éster metílico radica en sus grupos funcionales específicos, que confieren una reactividad y actividad biológica distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.

Propiedades

IUPAC Name |

methyl 3-iodo-1-methylpyrrolo[2,3-b]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-13-5-8(11)7-3-6(10(14)15-2)4-12-9(7)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYJLWWAIJPMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1N=CC(=C2)C(=O)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901176691 | |

| Record name | Methyl 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934568-24-8 | |

| Record name | Methyl 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934568-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B12637571.png)

![9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B12637577.png)

![2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B12637581.png)

![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde](/img/structure/B12637585.png)

![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-(methoxymethyl)-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(20),6(22),7,9,17(21),18-hexaen-2-one](/img/structure/B12637600.png)

![[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)

![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)